![molecular formula C21H19N5O2 B7543772 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine, also known as FP-PPZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine is not fully understood. However, it has been suggested that it exhibits its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine exhibits its antiviral and antifungal activities by disrupting the membrane integrity of the virus or fungus.
Biochemical and Physiological Effects:
4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been found to exhibit cytotoxic activity against various cancer cell lines. It has also been found to inhibit the replication of several viruses and fungi. In addition, 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine in lab experiments is its high potency and selectivity towards cancer cells, viruses, and fungi. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its activity.
Future Directions
There are several future directions for the study of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine. One of the directions is to further understand its mechanism of action, which will enable the development of more potent analogs. Another direction is to explore its potential applications in other fields such as imaging and sensing. Finally, further studies are needed to evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazine with 2-furoylpiperazine in the presence of a suitable catalyst. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
furan-2-yl-[4-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(19-7-4-14-28-19)25-12-10-24(11-13-25)20-18-15-17(16-5-2-1-3-6-16)23-26(18)9-8-22-20/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLYVASAJEKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl[4-(2-phenylpyrazolo[1,5-A]pyrazin-4-YL)piperazino]methanone |
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